molecular formula C34H34MgN4O6 B1668803 Chlorophyllin A CAS No. 15611-43-5

Chlorophyllin A

Cat. No.: B1668803
CAS No.: 15611-43-5
M. Wt: 619.0 g/mol
InChI Key: UVOXKYYHMDAWNK-UHFFFAOYSA-L
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Description

Chlorophyllin A is a specific component of sodium-copper chlorophyllin (SCC), a semi-synthetic, water-soluble derivative of the natural green plant pigment chlorophyll a . It is characterized by its porphyrin structure, where a copper ion replaces the central magnesium found in natural chlorophyll . This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. In research settings, Chlorophyllin and its complexes have significant value due to their diverse biological activities. A key area of investigation is its antimutagenic and chemopreventive potential. Studies indicate that it can form tight molecular complexes with various environmental and dietary carcinogens, such as polycyclic aromatic hydrocarbons (e.g., benzo[a]pyrene) and aflatoxin-B1, which may inhibit their gastrointestinal absorption and reduce their bioavailability . This mechanism is supported by human studies showing that chlorophyllin decreases a biomarker of aflatoxin-induced DNA damage . Its proposed mechanisms of action extend beyond complexation. Chlorophyllin has demonstrated antioxidant activity, neutralizing several physically relevant oxidants in vitro . It may also modify carcinogen metabolism by inhibiting certain cytochrome P450 enzymes involved in procarcinogen activation and potentially enhancing Phase II detoxification pathways . Furthermore, research suggests it can protect against gamma-radiation and chemically-induced clastogenesis . Additional research applications include its use as a biocompatible photoblocker in the 3D printing of hydrogels and investigations into its antimicrobial and potential immunomodulatory effects . Researchers can utilize this high-purity this compound for biochemical and in vitro assays to further elucidate its mechanisms and applications.

Properties

CAS No.

15611-43-5

Molecular Formula

C34H34MgN4O6

Molecular Weight

619.0 g/mol

IUPAC Name

magnesium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;hydron

InChI

InChI=1S/C34H36N4O6.Mg/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);/q;+2/p-2

InChI Key

UVOXKYYHMDAWNK-UHFFFAOYSA-L

SMILES

[H+].[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Mg+2]

Canonical SMILES

[H+].[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Mg+2]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

11006-34-1 (hydrochloride-copper complex)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

chlorophyllin
chlorophyllin a
chlorophyllin copper complex
chlorophyllin e4
chlorophyllin, copper complex
chlorophyllin, sodium cobalt complex
chlorophyllin, sodium copper complex
chlorophyllin, sodium iron complex
chlorophyllin, zinc complex
copper chlorophyll
copper chlorophyllin
Cu-Ch
Cu-Chl-Na
Cu-chlorin
cuprofilin
sodium cobalt chlorophyllin
sodium copper chlorophyllin
sodium iron chlorophyllin
zinc chlorophyllin a

Origin of Product

United States

Preparation Methods

Alkaline Hydrolysis and Saponification

The foundational step in chlorophyllin production involves saponification, where chlorophyll esters are hydrolyzed to release chlorophyllin acids. As demonstrated in the CN102311441A patent, chlorophyll paste is treated with a sodium hydroxide (NaOH) solution (pH 12–14) at 40–60°C for 60–90 minutes under vigorous stirring (60–120 rpm). This process cleaves phytol chains, producing water-soluble sodium salts of chlorophyllin. The reaction mixture is then combined with acetone (3–5 times the chlorophyll paste weight) to precipitate saponified solids, which are washed repeatedly with acetone to remove residual lipids.

Copper Metallation and Crystallization

Following saponification, copper sulfate (CuSO₄) is introduced at 3–4% of the chlorophyll paste weight to replace the central magnesium ion. The mixture is maintained at 50–60°C for 30 minutes, after which hydrochloric acid (HCl) acidifies the solution to pH 1–2, inducing crystallization of copper chlorophyllin acid. This intermediate is purified via acetone and 120# gasoline washes to remove hydrophobic impurities, yielding a refined copper chlorophyllin acid solid.

Salt Formation and Drying

The final step involves dissolving purified copper chlorophyllin acid in acetone and neutralizing it with a 5–10% sodium hydroxide (NaOH) ethanolic solution to pH 10–11. This precipitates sodium copper this compound, which is filtered and dried. The patent reports a yield of 50–60 kg from 500 kg of chlorophyll paste, though purity metrics are unspecified.

Chromatographic Synthesis of Zinc this compound from Silkworm Feces

Ethanol Extraction and Column Chromatography

A PubMed study outlines an alternative method using silkworm feces as the raw material. Chlorophyll is extracted with ethanol, concentrated, and dissolved in petroleum ether for column chromatography. This separates pheophytin a and chlorophyll a, which are subsequently demetallated using concentrated hydrochloric acid (HCl) to remove magnesium.

Hydrolysis and Zinc Insertion

The magnesium-free pheophorbide a is hydrolyzed with dilute HCl and reacted with zinc salts (e.g., zinc acetate) to form zinc this compound. The product is characterized via infrared spectroscopy (IR), ultraviolet-visible (UV-Vis) spectroscopy, and elemental analysis, confirming structural integrity. Acute toxicity testing in mice revealed an LD₅₀ of 324 ± 40 mg/kg, supporting its safety for clinical use.

Comparative Analysis of Preparation Methods

Yield and Efficiency

Parameter Saponification Method Chromatographic Method
Starting Material Chlorophyll paste Silkworm feces
Key Reagent Sodium hydroxide, CuSO₄ Ethanol, HCl, zinc salts
Temperature Range 40–60°C (saponification) Room temperature (hydrolysis)
Yield 10–12% (from raw paste) Not explicitly quantified
Purity Assessment Unreported IR, UV-Vis, elemental analysis

The saponification method offers scalability but lacks purity documentation, whereas the chromatographic approach provides rigorous analytical validation but requires specialized equipment.

Clinical and Industrial Applications

Zinc this compound demonstrates remarkable efficacy in wound healing and oral sepsis treatment, attributed to its granulation tissue-promoting properties. In contrast, sodium copper this compound is predominantly used as a food colorant (E141) due to its stability in acidic environments.

Spectrophotometric Quantification and Quality Control

The Montana Department of Environmental Quality’s protocol highlights spectrophotometric determination of this compound after acetone extraction, with corrections for phaeophytin-a interference using acidification. This method ensures accurate quantification in environmental and industrial samples, though its applicability to synthetic this compound requires further validation.

Chemical Reactions Analysis

Degradation Pathways

Chlorophyllin A undergoes structural changes under processing conditions:

Thermal Degradation

  • Mild heating (60–80°C) : Forms Cu-pheophorbide via demetallation

  • Prolonged heating (>100°C) : Loses methoxycarbonyl group, yielding Cu-pyropheophorbide (Figure 3 in )

Acid/Base Reactions

Condition Product Application Impact
pH < 3Protonation of pyrrole ringsReduced photostability
Alkaline hydrolysisCleavage of isocyclic ring (Ring E)Chlorophyllin salts (enhanced water solubility)

Stability in Food Systems

Comparative stability data under processing:

Treatment Major Degradants Detection Method
BlanchingCu-pyropheophytin, pheophorbideHPLC-PDA (λ = 660 nm)
FermentationCu-pheophytin, chlorin e6LC-MS/MS
UV exposureAllomerized products (hydroxy derivatives)RP-HPLC

Pharmacological Interactions

  • Aflatoxin binding : Forms stable π-π complexes (Kd = 10⁻⁶ M)

  • Metal chelation : Prefers Cu²⁺ > Fe³⁺ > Zn²⁺ at physiological pH

  • ROS generation : 405 nm laser irradiation produces 2.8-fold increase in intracellular ROS vs. controls (HeLa cells)

Analytical Characterization

HPLC parameters for chlorophyllin analysis :

Column Mobile Phase Detected Species
Inertsil ODS-3Acetonitrile-phosphate buffer (pH 2)Cu-chlorin e4, Cu-chlorin e6, Cu-purpurin-18
C18 reverse phaseAcetone:methanol (7:3) gradientPheophorbide a, pyropheophorbide derivatives

Mass spectral data:

  • Cu-chlorophyllin A : m/z 742.3 [M+H]⁺ (MALDI-TOF)

  • Na-Cu-chlorophyllin : m/z 764.2 [M+Na]⁺

These reactions underscore this compound's dual role as a functional food additive and therapeutic agent, with its copper center mediating both stability and catalytic activity.

Scientific Research Applications

Anticancer Properties

Chlorophyllin A has demonstrated potential in cancer prevention, particularly concerning aflatoxin exposure, which is a significant risk factor for liver cancer.

  • Clinical Studies : A notable study conducted in Qidong, China, involved 180 participants who ingested 100 mg of chlorophyllin three times daily for four months. Results showed a 55% reduction in urinary levels of aflatoxin-DNA adducts, indicating decreased carcinogenic activity (P=0.036) . This suggests that chlorophyllin can effectively inhibit the bioavailability of aflatoxins, thereby lowering cancer risk.
  • Mechanisms of Action : Chlorophyllin binds to carcinogens in the gastrointestinal tract, reducing their absorption into the bloodstream. This mechanism was supported by findings where chlorophyllin supplementation led to a significant decrease in liver DNA damage from aflatoxin exposure .

Dermatological Applications

This compound is utilized in dermatology for its anti-inflammatory and healing properties.

  • Topical Treatments : Case studies have shown that topical formulations containing sodium copper chlorophyllin significantly improve skin conditions such as rosacea and acne. For instance, one patient experienced a reduction in redness and pore size after two months of treatment with a gel formulation containing 0.01% chlorophyllin . Another patient showed marked improvement in skin color metrics after four weeks of using a 0.025% formulation.

Antioxidant Properties

This compound exhibits strong antioxidant properties, which contribute to its health benefits.

  • Nutritional Studies : Research indicates that chlorophyllin enhances the antioxidant capacity of foods when combined with other compounds like lycopene. This synergy may improve overall health outcomes by reducing oxidative stress and related diseases .

Environmental Applications

This compound has potential uses in environmental management, particularly in aquaculture and pest control.

  • Aquaculture : Studies suggest that chlorophyllin can be effective against mosquito larvae and other aquatic pests. Its application could help manage populations of ectoparasites in fish farming without accumulating toxic residues .

Food Industry Uses

This compound is recognized as a food colorant and additive (E 170), providing both aesthetic and health benefits.

  • Safety Profile : As a food additive, chlorophyllin is deemed safe for consumption and does not lead to the accumulation of toxic intermediates upon degradation . Its use as a colorant can enhance the appeal of various food products while offering potential health benefits.

Data Summary Table

Application AreaKey FindingsReferences
Anticancer Properties55% reduction in urinary aflatoxin-DNA adducts; inhibits carcinogen bioavailability
Dermatological ApplicationsSignificant improvement in skin conditions such as rosacea and acne with topical formulations
Antioxidant PropertiesEnhances antioxidant capacity when combined with other compounds
Environmental ApplicationsEffective against mosquito larvae; potential use in aquaculture
Food Industry UsesSafe food colorant; does not accumulate toxic residues

Comparison with Similar Compounds

Key Research Findings

Aflatoxin Inhibition : Chlorophyllin (4000 ppm) reduced aflatoxin B1-induced liver tumors in rainbow trout by 77%, surpassing the efficacy of natural chlorophylls .

Oxidative Stress Mitigation : In diabetic mice, chlorophyllin (50 mg/kg) lowered hepatic ROS by 40% and upregulated SOD/CAT activity .

Topical Efficacy : A 3-week trial of 0.1% sodium copper chlorophyllin gel improved acne severity by 68% and pore size by 42% .

DNA Protection : Pheophorbide a reduced single-strand DNA breaks by 55% in human lymphocytes, outperforming chlorophyllin (35%) .

Biological Activity

Chlorophyllin A, a semi-synthetic derivative of chlorophyll, has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antioxidant properties, potential therapeutic applications, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its water-soluble nature, differing from its parent compound, chlorophyll, which is lipophilic. This solubility enhances its bioavailability and potential for various applications in health and medicine. The structure of this compound allows it to interact with biological membranes and cellular components effectively, facilitating its biological activities.

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant capability. Research indicates that this compound can scavenge free radicals and reduce oxidative stress within cells. This property is essential in mitigating damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases, including cancer.

Table 1: Antioxidant Properties of this compound

Study ReferenceMethodologyKey Findings
In vitro assaysDemonstrated significant reduction in ROS levels in treated cells.
Cellular assaysInhibition of thioredoxin reductase (TrxR1) leading to increased ROS accumulation and cancer cell death.
Human pharmacokinetic studyReduced bioavailability of aflatoxin B1 when co-administered with this compound.

Anticancer Properties

This compound has shown promise as an anticancer agent in several studies. It appears to exert its effects through multiple mechanisms, including the inhibition of carcinogen bioavailability and the modulation of cellular signaling pathways involved in tumorigenesis.

Case Studies

  • Topical Application for Skin Conditions :
    • A study involving a topical gel formulation containing liposomal sodium copper chlorophyllin reported improvements in skin conditions such as acne and rosacea. Patients exhibited reduced redness and smoother skin texture after treatment .
  • Aflatoxin B1 Interaction :
    • In a crossover study involving human volunteers, this compound significantly impeded the absorption of aflatoxin B1, a potent carcinogen, suggesting its potential role in cancer prevention among high-risk populations .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : By scavenging free radicals, this compound protects cellular components from oxidative damage.
  • Enzyme Inhibition : It has been shown to irreversibly inhibit thioredoxin reductase (TrxR1), leading to increased ROS levels and subsequent apoptosis in cancer cells .
  • Binding Affinity : this compound can bind with various carcinogens, reducing their bioavailability and toxicity .

Future Directions

Despite promising findings, further research is necessary to fully elucidate the pharmacokinetics and metabolic pathways of this compound in humans. More extensive clinical trials are needed to validate its efficacy across different populations and health conditions.

Q & A

Q. How is Chlorophyllin A synthesized from natural chlorophyll, and what methodological precautions are required to ensure purity?

this compound is synthesized via saponification, where chlorophyll is isolated from plant material (e.g., spinach) using ethanol, followed by treatment with methanolic KOH to cleave the ester bond between chlorophyllin and the phytol tail. Critical precautions include adding CaCO₃ to buffer acidity (preventing pheophytin formation) and using dark storage to minimize photodegradation . The process yields water-soluble chlorophyllin in the KOH phase, with purity validated via spectroscopic methods (e.g., UV-Vis, FTIR) .

Q. What analytical techniques are recommended for characterizing this compound’s structural and functional properties?

Key methods include:

  • UV-Vis spectroscopy : Identifies absorption peaks (e.g., ~400 nm for Soret band) to confirm porphyrin structure .
  • FTIR spectroscopy : Detects functional groups (e.g., carboxylates from saponification) .
  • LC-MS : Quantifies aflatoxin-DNA adducts in chemoprevention studies (e.g., aflatoxin-N7-guanine reduction in clinical trials) .
  • Probit analysis : Calculates LC50 values in toxicity studies using software like POLO-PC .

Q. What experimental controls are essential in toxicity studies of this compound against aquatic organisms?

Controls must include:

  • Untreated groups exposed to sunlight or dark conditions to isolate light-dependent effects .
  • Vehicle controls (e.g., dechlorinated water) to rule out solvent interference.
  • Vital stains (Janus Green B, Neutral Red) to confirm larval mortality . For example, in Lymnaea acuminata studies, LC50 values for pure chlorophyllin under sunlight were 2.60 mg/L vs. 4.94 mg/L in intermittent light .

Advanced Research Questions

Q. How can this compound be integrated into clinical trial designs to assess chemopreventive efficacy?

A randomized, double-blind, placebo-controlled trial demonstrated that 100 mg this compound (thrice daily for 4 months) reduced urinary aflatoxin-N7-guanine adducts by 55% in high-risk populations . Key considerations include:

  • Biomarker validation : Use mass spectrometry for adduct quantification.
  • Dose optimization : Balance efficacy (e.g., adduct suppression) with toxicity thresholds.
  • Adherence monitoring : High compliance (e.g., 93% in Qidong trial) ensures reliable outcomes .

Q. What mechanisms underlie this compound’s synergistic effects with conventional chemotherapeutic agents?

this compound prolongs the synthesis phase (S-phase) in colon cancer cells, enhancing susceptibility to DNA-damaging agents. Mechanistic studies suggest:

  • DNA intercalation : Disrupts replication via porphyrin-DNA interactions .
  • Reactive oxygen species (ROS) modulation : Light-activated toxicity in photodynamic therapy .
  • Protein binding : Alters human serum albumin (HSA) conformation, reducing α-helix content from 66% to 55% .

Q. How do light wavelength and exposure duration influence this compound’s phototoxicity in molluscicidal applications?

Toxicity is wavelength- and time-dependent:

  • Sunlight exposure : 4-hour continuous exposure reduced LC50 to 2.60 mg/L for L. acuminata vs. 331.01 mg/L for extracted chlorophyllin .
  • Monochromatic light : Highest toxicity in yellow light (LC50 = 392.77 mg/L) due to optimal absorption; green light was least effective (LC50 = 833.02 mg/L) . Experimental designs should use xenon arc lamps with interference filters to standardize light spectra .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Probit analysis via POLO-PC software calculates LC50 values, slope, and 95% confidence intervals. Heterogeneity factors (<1.0) and t-ratios (>1.96) validate model fit . For example, sunlight-exposed chlorophyllin showed steeper regression slopes (p<0.05) than lab conditions .

Q. How can this compound be utilized in low-cost optical calibration for chlorophyll quantification?

this compound’s spectral similarity to chlorophyll (e.g., O-atom count in this compound/b) enables its use as a stable calibrant. Methods include:

  • Spectrophotometric calibration : Standard curves at 663 nm (chlorophyll a) and 645 nm (chlorophyll b) .
  • Avoiding acetone extraction : Direct water solubility simplifies protocols .

Q. What ethical and methodological challenges arise in designing this compound interventions for cancer therapy?

A Phase II trial combining this compound with rectal cancer radiotherapy must address:

  • Toxicity endpoints : Track acute GI/GU/hematological effects (CTCAE v5 criteria) .
  • Response metrics : Pathological complete response (pCR) rates vs. historical controls (e.g., 28% in RAPIDO trial) .
  • Blinding protocols : Placebo-controlled designs mitigate bias .

Q. How do contradictory findings on this compound’s bioactivity inform future research directions?

Discrepancies include:

  • Toxicity vs. chemoprevention : High doses (LC50 = 2.60 mg/L) are molluscicidal , while low doses (100 mg/day) are non-toxic in humans .
  • Light dependency : Sunlight amplifies toxicity in aquatic models , but dark-phase controls show no activity .
    Resolving these requires dose-response studies across models and standardized light exposure protocols .

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